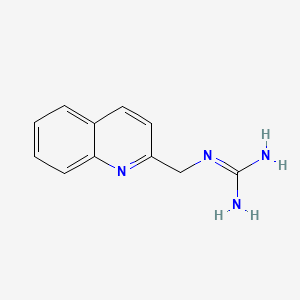
1-(2-Quinolylmethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Quinolylmethyl)guanidine is a compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol It is characterized by the presence of a quinoline ring attached to a guanidine group via a methylene bridge
準備方法
The synthesis of 1-(2-Quinolylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylquinoline with guanidine under basic conditions . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
1-(2-Quinolylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Quinolylmethyl)guanidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(2-Quinolylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
類似化合物との比較
1-(2-Quinolylmethyl)guanidine can be compared with other guanidine-containing compounds such as:
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Tetrodotoxin: A potent neurotoxin that contains a guanidine group and blocks sodium channels.
Ptilomycalin A: A tricyclic guanidine-containing natural product with cytotoxic and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with the guanidine group, providing distinct chemical and biological properties.
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-(quinolin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C11H12N4/c12-11(13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-6H,7H2,(H4,12,13,14) |
InChIキー |
NAFDNUMFSVVNDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
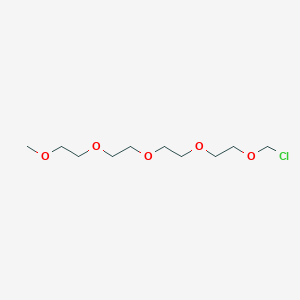
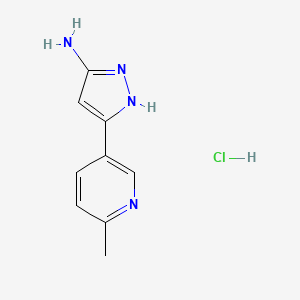

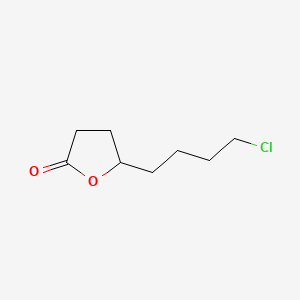
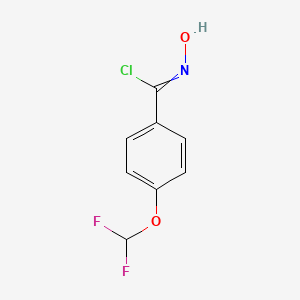
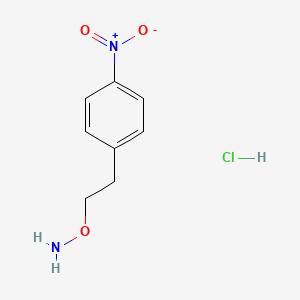
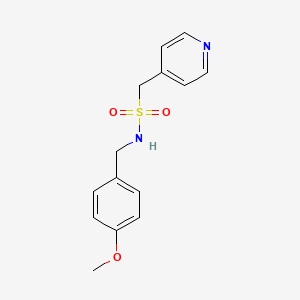
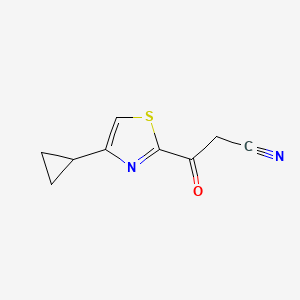
![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
